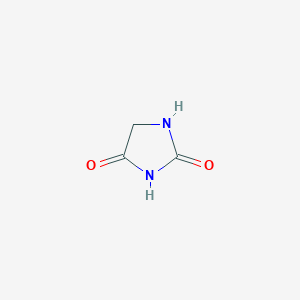

Hydantoin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBRSLFGCUECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25280-53-9 | |

| Record name | 2,4-Imidazolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25280-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052111 | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000747 [mmHg] | |

| Record name | Hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

461-72-3 | |

| Record name | Hydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDANTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6208298TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History and Discovery of Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin ring, a five-membered heterocyclic structure containing a ureide moiety, is a cornerstone in medicinal chemistry. First isolated in the 19th century, this scaffold has given rise to a clinically significant class of drugs, most notably in the field of anticonvulsant therapy. This technical guide provides an in-depth exploration of the history and discovery of this compound compounds, detailing the seminal synthetic methodologies and the pivotal experiments that unveiled their therapeutic potential. Quantitative data from historical publications are summarized, and key experimental protocols are described to offer a comprehensive resource for researchers in drug discovery and development.

The Genesis of this compound Chemistry: Early Syntheses

The story of this compound begins in 1861 when German chemist Adolf von Baeyer first isolated the parent compound, which he named by contracting "hydrogenation of allantoin."[1] However, the era of substituted hydantoins, the chemical class that would later prove to be of immense therapeutic value, was inaugurated by Friedrich Urech in 1873.

The Urech this compound Synthesis (1873)

Working with amino acids, Urech developed a method to synthesize 5-substituted hydantoins. His pioneering work involved the reaction of an amino acid with potassium cyanate (B1221674) in an acidic medium.[2] This reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then cyclizes to form the this compound ring.

Experimental Protocol: Urech's Synthesis of 5-Methylthis compound (from Alanine)

While Urech's original 1873 publication in Liebigs Annalen der Chemie provides a descriptive account, a generalized modern interpretation of the protocol is as follows: An α-amino acid is dissolved in water, and an equimolar amount of potassium cyanate is added. The solution is then acidified, typically with a strong mineral acid like hydrochloric acid, and heated. The this compound product precipitates upon cooling and can be purified by recrystallization. A 2021 study describes a modern adaptation where α-amino acids are first esterified, then reacted with potassium cyanate to form a ureido derivative, which is subsequently cyclized with hydrochloric acid to yield the this compound in good to excellent yields.[3] For example, the synthesis of this compound from its ureido derivative using 37% v/v HCl on a steam bath resulted in a 93% yield.[3]

The Bucherer-Bergs Reaction (1929-1934)

A more versatile and widely adopted method for synthesizing 5,5-disubstituted hydantoins was developed independently by Hans Theodor Bucherer and Hermann Bergs. This multicomponent reaction involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate.[4][5][6] The reaction is typically performed in a heated aqueous or alcoholic solution.[4][6]

Experimental Protocol: Generalized Bucherer-Bergs Reaction

A typical procedure involves heating a mixture of the carbonyl compound, potassium cyanide, and ammonium carbonate in a sealed vessel.[7] The molar ratio of ketone to KCN to (NH₄)₂CO₃ is often 1:2:2.[4] The reaction is usually refluxed in water or ethanol (B145695) at 80-100°C, maintaining a pH of approximately 8-9.[4] After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the this compound product.[4] For instance, the synthesis of phenytoin (B1677684) from benzophenone (B1666685) using the Bucherer-Bergs method initially gave low yields (7%), but optimizing conditions by prolonging the reaction time to 90 hours or heating to 110°C in a closed vessel increased the yield to 67-75%.[7] Using KCN instead of NaCN and propylene (B89431) glycol or acetamide (B32628) as a solvent in a steel bomb further improved the yield to 91-96%.[7]

The Biltz Synthesis of Phenytoin (1908)

In 1908, the German chemist Heinrich Biltz synthesized 5,5-diphenylthis compound, the compound that would later be known as phenytoin.[8] His method involved the condensation of benzil (B1666583) (a 1,2-diketone) with urea (B33335) in the presence of a base. This reaction proceeds through a pinacol-like rearrangement.

Experimental Protocol: Biltz Synthesis of Phenytoin

The Biltz synthesis involves the base-catalyzed addition of urea to benzil, followed by a pinacol (B44631) rearrangement.[1] A modern adaptation of this procedure involves dissolving benzil in absolute ethanol or methanol (B129727) before refluxing with urea in the presence of a base.[1] Modifications to the reflux time, ranging from sixty minutes to two hours, have been shown to increase the total percent yield.[1] One study reported that a two-step microwave-assisted approach, where benzil is first reacted with thiourea (B124793) and then oxidized, can yield phenytoin in 80% yield, a significant improvement over the conventional Biltz method which rarely exceeds 50%.[9]

The Discovery of Anticonvulsant Activity: The Landmark Work of Merritt and Putnam

For three decades after its initial synthesis, phenytoin remained an obscure laboratory chemical. Its remarkable therapeutic potential was not uncovered until the late 1930s through the systematic investigation of H. Houston Merritt and Tracy J. Putnam. At the time, the only available antiepileptic drugs were bromides and phenobarbital (B1680315), both of which had significant sedative side effects.[10] Merritt and Putnam sought to identify a nonsedative anticonvulsant.

In 1937, they published a seminal paper in Science describing their animal model for screening potential anticonvulsant compounds.[10] They developed a method to induce controlled seizures in cats using an electrical stimulus and then measured the ability of a test compound to raise the seizure threshold.

Experimental Protocol: Merritt and Putnam's Anticonvulsant Screening in Cats (1937)

The experimental setup consisted of a 45-volt radio battery, a 50-ohm potentiometer, a motor-driven commutator, and an ammeter to deliver a pulsed, square-wave current (80 pulses per second) for 10 seconds through scalp-mouth electrodes to cats.[10][11] The convulsive threshold for each animal was established to be between 6 and 15 milliamperes.[10] They first tested known sedatives. A dose of sodium bromide sufficient to impair the cat's ability to walk raised the convulsive threshold by about 50%.[10][11] In contrast, a dose of phenobarbital producing similar motor impairment increased the threshold three- to four-fold.[10][11]

Quantitative Data from Merritt and Putnam's 1937 Study

| Compound | Dose | Effect on Seizure Threshold | Sedative Effect |

| Sodium Bromide | ~2 g | ~50% increase | Significant |

| Phenobarbital | 0.1 g | 3- to 4-fold increase | Significant |

| Phenytoin | Not specified | "Greatest anticonvulsant activity" | "Least hypnotic activity" |

Data extracted from narrative descriptions in historical accounts.[10][11][12]

Phenytoin, which was among a list of compounds provided by Parke-Davis, demonstrated the most significant separation between anticonvulsant efficacy and sedative effects.[11][13] This discovery, a product of rational drug screening rather than serendipity, marked a turning point in the treatment of epilepsy and established phenytoin as the first nonsedative anticonvulsant.[14][15]

The Mechanism of Action of Phenytoin: A Molecular Perspective

The primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels in neurons.[16] It exhibits a use-dependent and voltage-dependent blockade of these channels, meaning it preferentially binds to and stabilizes the inactive state of the channel.[8][16] This action has several important consequences:

-

Reduction of high-frequency neuronal firing: By prolonging the inactive state of sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that is characteristic of seizure activity.[8]

-

Prevention of seizure spread: The primary site of action appears to be the motor cortex, where phenytoin inhibits the spread of seizure discharges.[8]

-

Preservation of normal neuronal activity: Because it has a higher affinity for channels that are frequently firing, phenytoin has less effect on neurons firing at a normal physiological rate.

// Logical flow of channel states Resting -> Open [label="Depolarization"]; Open -> Inactive [label="Inactivation"]; Inactive -> Resting [label="Repolarization"];

// Phenytoin's action Phenytoin -> Inactive [label="Binds and\nStabilizes", style=dashed, color="#EA4335", arrowhead=tee];

// Overall effect Na_channel -> Repetitive_Firing [style=invis]; Phenytoin -> Repetitive_Firing [label="Inhibits", color="#EA4335", arrowhead=tee, style=bold]; Repetitive_Firing [label="High-Frequency\nRepetitive Firing", shape=oval, style=filled, fillcolor="#FFFFFF"]; Repetitive_Firing -> Seizure [label="Leads to"]; Seizure [label="Seizure\nActivity", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Expansion of the this compound Pharmacopeia

The success of phenytoin spurred the development of other this compound-based drugs, each with unique properties and therapeutic applications.

Fosphenytoin (B1200035): A Prodrug of Phenytoin

Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin developed to overcome the administration challenges associated with phenytoin, such as its poor solubility and the risk of local tissue irritation upon injection. After intravenous or intramuscular administration, fosphenytoin is rapidly and completely converted to phenytoin by plasma and tissue phosphatases.[16] One millimole of fosphenytoin yields one millimole of phenytoin. Its mechanism of action is therefore identical to that of phenytoin.[16]

Mephenytoin (B154092) and Ethotoin

Mephenytoin was introduced in the late 1940s, about a decade after phenytoin. It is metabolized to an active metabolite, nirvanol (B14652) (5-ethyl-5-phenylthis compound), which contributes to its anticonvulsant effect. However, mephenytoin is associated with a higher risk of potentially fatal blood dyscrasias. Ethotoin, approved in 1957, is another this compound anticonvulsant that is considered less toxic than phenytoin but also less effective.[12] Its mechanism of action is believed to be similar to that of phenytoin.

Dantrolene: A Muscle Relaxant

Dantrolene, a this compound derivative, is a postsynaptic muscle relaxant. It was first described in 1967.[8] Unlike the anticonvulsant hydantoins that target neuronal ion channels, dantrolene's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum in skeletal muscle cells.[2][8] It achieves this by binding to and antagonizing the ryanodine (B192298) receptor (RyR1).[8] This reduction in intracellular calcium availability lessens the excitation-contraction coupling in muscle fibers. Dantrolene is a critical therapeutic agent for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[8]

// Logical flow SR -> Ca_release [label="via RyR1"]; Ca_release -> Contraction;

Ropitoin (B1679530): An Antiarrhythmic Agent

Ropitoin is a this compound derivative with antiarrhythmic properties. Its primary effect is the depression of the maximum upstroke velocity of the cardiac action potential, an effect that is more pronounced at higher stimulation frequencies.[8] This frequency-dependent blockade is due to a slow recovery of sodium channels from inactivation.[8] Ropitoin also affects the duration of the action potential, prolonging it in atrial muscle and shortening it in ventricular muscle and Purkinje fibers.[8]

Conclusion

From its humble beginnings as a laboratory curiosity, the this compound scaffold has evolved into a versatile platform for the development of essential medicines. The historical journey of this compound compounds, from the early synthetic explorations of Urech, Bucherer, and Biltz to the groundbreaking anticonvulsant screening by Merritt and Putnam, exemplifies the power of systematic chemical synthesis and pharmacological testing in drug discovery. The subsequent development of derivatives like fosphenytoin, dantrolene, and ropitoin highlights the remarkable chemical tractability and diverse biological activities of this enduring pharmacophore. For today's researchers, the history of hydantoins serves as a compelling case study in the rational design and development of therapeutic agents and underscores the continued potential of this chemical class in addressing unmet medical needs.

References

- 1. Studies in New Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXPERIMENTAL DETERMINATION OF THE ANTICONVULSANT PROPERTIES OF SOME PHENYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electropharmacology of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current antiarrhythmic drugs: an overview of mechanisms of action and potential clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arrhythmogenic actions of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the novel antiarrhythmic compound TR 2985 (ropitoin) on action potentials of different mammalian cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Crystal Structure Determination of this compound-l-Proline [ouci.dntb.gov.ua]

- 9. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ilae.org [ilae.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. books.google.cn [books.google.cn]

- 16. Early Development, Identification of Mode of Action, and Use of Dantrolene Sodium: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydantoin Ring: A Core Scaffold in Medicinal Chemistry - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, stands as a cornerstone in the field of medicinal chemistry. Its unique combination of structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, has established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the fundamental chemical properties of the this compound ring, offering quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways and drug discovery workflows.

Core Chemical and Physical Properties

The this compound ring, systematically named imidazolidine-2,4-dione, is a non-aromatic heterocycle containing two nitrogen atoms and two carbonyl groups.[1] This structure imparts a unique set of physicochemical properties that are critical to its function in biologically active molecules.

Acidity and Basicity

The this compound ring possesses two acidic protons at the N-1 and N-3 positions. The pKa values of these protons are crucial for understanding the ionization state of this compound-containing molecules under physiological conditions and for designing synthetic strategies. The N-3 proton is generally more acidic due to the adjacent electron-withdrawing carbonyl groups.

| Property | Value | Reference |

| pKa (N-3 proton) | ~9.1 | [2][3] |

Tautomerism

This compound can exist in several tautomeric forms, with the diketo form being the most stable.[4][5] Theoretical studies have shown that the diketo tautomer is significantly more stable than its enol or dihydroxy counterparts in both the gas phase and in solution.[4][5] The relative stability of these tautomers is a key determinant of the chemical reactivity of the this compound ring.[4]

Structural Parameters

The precise bond lengths and angles of the this compound ring have been determined through crystallographic studies. These parameters are fundamental to understanding the geometry and conformational flexibility of this compound derivatives.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C2=O2 | 1.221 |

| C4=O4 | 1.211 |

| N1-C2 | 1.342 |

| C2-N3 | 1.393 |

| N3-C4 | 1.362 |

| Bond Angles | |

| O2-C2-N1 | 127.9 |

| O2-C2-N3 | 124.5 |

| O4-C4-N3 | 126.8 |

| O4-C4-C5 | 126.3 |

Note: Data is derived from studies of this compound and its derivatives and represents mean values.

Spectroscopic Properties

The spectroscopic signature of the this compound ring is well-characterized, providing essential tools for its identification and structural elucidation.

| Spectroscopic Data | |

| ¹H NMR | The ¹H NMR spectrum of this compound shows a characteristic signal for the CH₂ group. |

| ¹³C NMR | The ¹³C NMR spectrum displays distinct signals for the two carbonyl carbons and the methylene (B1212753) carbon. |

| FTIR | The FTIR spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups, typically in the range of 1700-1780 cm⁻¹. N-H stretching vibrations are also observed. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum of this compound shows a predominant molecular ion peak. The fragmentation pattern is characterized by the loss of isocyanic acid and carbon monoxide.[6] |

Reactivity of the this compound Ring

The this compound ring exhibits a rich and versatile reactivity, allowing for a wide range of chemical modifications. All positions on the ring can be functionalized, making it an ideal scaffold for combinatorial chemistry and the synthesis of diverse compound libraries.

The key reactive sites include:

-

N-1 and N-3 Positions: Both nitrogen atoms can be alkylated or acylated, with the N-3 position being more reactive under basic conditions due to the higher acidity of its proton.[7]

-

C-5 Position: The methylene group at C-5 is reactive and can undergo condensation reactions with aldehydes and ketones, particularly in the presence of a base.

-

Carbonyl Groups: The carbonyl groups can be attacked by nucleophiles, leading to ring-opening reactions such as hydrolysis.

Key Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and characterization of this compound-based compounds in a research and development setting.

Synthesis of Hydantoins

Two classical and widely used methods for the synthesis of hydantoins are the Urech synthesis and the Bucherer-Bergs reaction.

3.1.1. Urech this compound Synthesis

The Urech synthesis provides a route to 5-monosubstituted hydantoins from α-amino acids.[8][9]

Protocol: Microwave-Assisted Urech Synthesis of (S)-5-benzylimidazolidine-2,4-dione [10]

-

N-Carbamylation: In a 30 mL microwave reactor vial, combine ʟ-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (B1221674) (25 mmol).

-

Irradiate the mixture in a microwave reactor at 80 °C for 1 hour. Monitor the reaction completion by TLC.

-

Cyclization: To the reaction mixture, add concentrated hydrochloric acid (7 mL).

-

Irradiate the mixture in the microwave reactor at 80 °C for 15 minutes.

-

Work-up: Neutralize the reaction mixture to pH 7 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

3.1.2. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate.

Protocol: Synthesis of 5,5-Diphenylthis compound (Phenytoin)

-

In a round-bottom flask, combine benzil (B1666583) (1.25 g), urea (B33335) (0.75 g), 30% sodium hydroxide (B78521) solution (3.75 mL), and methanol (B129727) (18.75 mL).

-

Heat the mixture in a microwave oven for 3 minutes.

-

Cool the reaction mixture to room temperature and add 50 mL of water. Mix well and filter to remove any insoluble by-products.

-

To the filtrate, add concentrated hydrochloric acid until the solution is acidic to precipitate the crude product.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 5,5-diphenylthis compound.

Hydrolysis of this compound

The hydrolysis of the this compound ring is a key reaction, particularly in the context of amino acid synthesis and understanding the stability of this compound-based drugs.

Protocol: Alkaline Hydrolysis of this compound to Glycine (B1666218) [11]

-

Prepare a solution of sodium hydroxide in water.

-

Dissolve this compound (2 g) in the sodium hydroxide solution. The molar ratio of sodium hydroxide to this compound can be varied (e.g., 2:1 or 3:1).

-

Transfer the reaction mixture to a reaction kettle and heat to the desired temperature (e.g., 150 °C).

-

Monitor the reaction progress over time by taking samples and analyzing for the conversion of this compound and the formation of glycine. The reaction is typically complete within 30 minutes to an hour at elevated temperatures.[11]

-

The yield of glycine can be optimized by adjusting the temperature, reaction time, and molar ratio of reactants.[11]

Role in Signaling Pathways and Drug Discovery

The versatility of the this compound scaffold has led to its incorporation into numerous drugs targeting a variety of biological pathways. The ability to readily modify the substituents at different positions of the ring allows for the fine-tuning of pharmacological activity.

This compound Derivatives as EGFR Inhibitors

This compound derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] These inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][12]

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

This compound-Based Histone Deacetylase (HDAC) Inhibitors

This compound-containing molecules have also been identified as inhibitors of histone deacetylases (HDACs), another important class of enzymes targeted in cancer therapy. HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[13][14] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15]

Caption: Mechanism of action of this compound-based HDAC inhibitors.

Experimental and Drug Discovery Workflow

The development of new drugs based on the this compound scaffold follows a well-established workflow that integrates chemical synthesis, biological screening, and optimization.

Caption: A typical drug discovery workflow for this compound-based compounds.

Conclusion

The this compound ring continues to be a remarkably versatile and valuable scaffold in medicinal chemistry and drug development. Its fundamental chemical properties, including its reactivity and structural features, provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of these core principles is essential for researchers and scientists working to leverage the full potential of the this compound ring in addressing a wide range of diseases. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for the continued exploration and application of this important heterocyclic system.

References

- 1. A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted this compound - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound CAS#: 461-72-3 [m.chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Theoretical Investigation of Tautomerism Stability of this compound in the Gas Phase and in the Solution – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urech this compound synthesis - Wikipedia [en.wikipedia.org]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Hydantoin Core: A Technical Guide to Structure and Stereochemical Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydantoin scaffold, a privileged structure in medicinal chemistry. We will delve into its core structure, key synthetic methodologies, and the critical importance of its stereochemistry. This document will further detail the experimental protocols for the synthesis and stereochemical elucidation of this compound derivatives, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

The this compound Structure: A Versatile Pharmacophore

This compound, systematically named imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[1] This structure is a derivative of imidazolidine.[2] The core this compound structure serves as a versatile scaffold in drug design due to its ability to participate in hydrogen bonding as both a donor (N-H groups) and an acceptor (C=O groups), and the potential for substitution at multiple positions to modulate physicochemical and pharmacological properties.[3] Many this compound derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3][4] A prominent example is Phenytoin (B1677684) (5,5-diphenylthis compound), a widely used antiepileptic drug.[4][5]

General chemical structure of the this compound ring.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic routes. The most common and versatile methods are the Bucherer-Bergs reaction and the Read (or Urech) synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate.[6][7][8] This method is particularly advantageous due to the wide availability and low cost of the starting carbonyl compounds.[1] A key characteristic of the Bucherer-Bergs reaction is that it typically yields a racemic mixture of hydantoins when a chiral center is formed at the C5 position.[9]

The mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[6][10] This is followed by an SN2 reaction with ammonia (B1221849) (from the decomposition of ammonium carbonate) to form an aminonitrile.[10] The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the final this compound product.[6][10]

Logical workflow of the Bucherer-Bergs reaction.

The Read Reaction (Urech this compound Synthesis)

The Read reaction, also known as the Urech this compound synthesis, provides a route to 5-substituted hydantoins starting from α-amino acids.[9][11] In this method, the α-amino acid is treated with potassium cyanate (B1221674) to form an intermediate ureido acid, which then undergoes acid-catalyzed cyclization to yield the this compound.[4][9] A significant advantage of this method is that if an enantiomerically pure amino acid is used as the starting material, the stereochemistry at the C5 position is retained, leading to an enantiomerically enriched this compound product.

Logical workflow of the Read reaction.

Stereochemistry of Hydantoins and Its Importance

The C5 carbon of the this compound ring can be a stereocenter if it is substituted with two different groups. The spatial arrangement of these substituents, i.e., the stereochemistry, is of paramount importance in drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[12][13] This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer.[13] Therefore, the synthesis of enantiomerically pure this compound derivatives or the efficient separation of racemic mixtures is a critical aspect of developing this compound-based pharmaceuticals.

Experimental Protocols for Synthesis and Stereochemical Elucidation

Synthesis Protocols

4.1.1. Bucherer-Bergs Synthesis of 5,5-Diphenylthis compound (Phenytoin)

This protocol is a general guideline for the synthesis of Phenytoin.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzophenone (B1666685) (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[8]

-

Solvent Addition: Add a mixture of ethanol (B145695) and water (e.g., 60% aqueous ethanol) to the flask.[13]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with constant stirring.[8] The reaction time can vary, but prolonged heating (e.g., 10-90 hours) may be necessary for poorly reactive ketones like benzophenone to achieve a good yield.[13] Maintain the pH of the reaction mixture around 8-9.[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (HCl) to precipitate the 5,5-diphenylthis compound.[8]

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.[8]

4.1.2. Read Synthesis of a 5-Substituted this compound

This protocol provides a general procedure for the Read reaction.

-

Ureido Acid Formation: Dissolve the starting α-amino acid (1 molar equivalent) in water and add a solution of potassium cyanate (1-1.2 molar equivalents).[4] Heat the mixture gently (e.g., 50-60°C) for a specified time to form the corresponding ureido acid.

-

Cyclization: After the formation of the ureido acid, cool the reaction mixture and acidify it with a strong acid, such as hydrochloric acid.[4] Heat the acidified solution to induce cyclization to the this compound.[4]

-

Isolation and Purification: Cool the solution to allow the this compound product to crystallize. Collect the crystals by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Stereochemical Elucidation Protocols

The determination of the absolute and relative stereochemistry of chiral hydantoins is crucial. A combination of analytical techniques is often employed.

General experimental workflow for the separation and elucidation of this compound stereoisomers.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD or Chiralcel OD, are often effective for this compound derivatives.[10][14]

-

Mobile Phase: A typical mobile phase for normal-phase HPLC is a mixture of n-hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[14] The composition can be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).[14]

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The separation and resolution factors can be calculated from the resulting chromatogram.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the this compound ring and can also be employed to determine enantiomeric purity.

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Use of Chiral Solvating Agents (CSAs): For the determination of enantiomeric excess, a chiral solvating agent can be added to the NMR tube.[15] The CSA interacts with the enantiomers to form transient diastereomeric complexes, which can result in separate signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.[16]

-

Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra for structural elucidation.

-

Data Analysis: The integration of the separated signals in the presence of a CSA allows for the quantification of the enantiomeric ratio.

4.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of a chiral this compound.

-

Crystal Growth: Grow single crystals of the purified this compound enantiomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.[17]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[3] Collect the diffraction data as the crystal is rotated.[18]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[18] Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, detailed 3D structure.[18] The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Quantitative Data Presentation

The following tables present representative quantitative data obtained from the analysis of this compound derivatives.

Table 1: Crystallographic Data for Phenytoin (Form II)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.3 |

| b (Å) | 12.8 |

| c (Å) | 9.7 |

| α (°) | 90 |

| β (°) | 108.8 |

| γ (°) | 90 |

| Data derived from studies on phenytoin polymorphs.[19][20] |

Table 2: Chiral HPLC Separation Parameters for this compound Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Resolution (Rs) |

| Racemic p-HPPH | C8 with β-cyclodextrin | Methanol/Water with additives | ~1.1 |

| 3,5-Disubstituted Hydantoins | CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10) | Varies by substrate |

| Data compiled from various chiral separation studies.[9][14] |

Signaling Pathway: The Mechanism of Action of Phenytoin

Phenytoin exerts its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[7][12] Specifically, it targets the alpha subunit of these channels, which are encoded by genes such as SCN1A and SCN2A.[1] Phenytoin stabilizes the inactive state of the sodium channel, thereby slowing the rate of recovery of the channel to the active state.[7] This action reduces the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity, without affecting normal neuronal transmission.[1][21]

Signaling pathway illustrating phenytoin's mechanism of action.

This guide provides a foundational understanding of the this compound core for professionals in drug discovery and development. The detailed methodologies and data presented herein are intended to serve as a practical resource for the synthesis and stereochemical analysis of this important class of compounds.

References

- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylthis compound by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative HPLC enantioseparation of new chiral this compound derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenytoin (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bib.irb.hr:8443 [bib.irb.hr:8443]

- 15. Chiral Recognition of this compound Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of Hydantoin-Based Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin-based anticonvulsants, a cornerstone in the management of epilepsy, exert their therapeutic effects primarily through the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the core mechanism of action of this drug class, with a focus on phenytoin (B1677684), its prodrug fosphenytoin, and ethotoin (B1671623). We delve into the molecular interactions with VGSCs, present key quantitative data on their binding and channel-blocking efficacy, and provide detailed protocols for the seminal experiments used to elucidate these mechanisms. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticonvulsant therapies.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key strategy in the pharmacological management of epilepsy is to suppress this hyperexcitability. This compound derivatives, including phenytoin, fosphenytoin, and ethotoin, have been pivotal in treating partial and tonic-clonic seizures for decades.[1] Their clinical efficacy is rooted in their ability to selectively dampen high-frequency neuronal discharges without causing generalized depression of the central nervous system.[2] This is achieved through a sophisticated interaction with voltage-gated sodium channels, the primary drivers of action potential propagation.

The Core Mechanism: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound anticonvulsants is the state-dependent blockade of voltage-gated sodium channels.[3] These channels are crucial for the initiation and propagation of action potentials and can exist in three main conformational states: resting, open, and inactivated. Hydantoins exhibit a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[4][5]

By binding preferentially to the inactivated channel, hydantoins stabilize this non-conducting conformation, thereby prolonging the refractory period of the neuron.[2] This action is both voltage-dependent and use-dependent .

-

Voltage-Dependence: The affinity of hydantoins for the sodium channel increases as the membrane potential becomes more depolarized, a condition that favors the inactivated state.[5]

-

Use-Dependence: The blocking effect is more pronounced in neurons that are firing at high frequencies, as is characteristic of seizure activity.[6][7] This is because with repeated firing, a larger proportion of sodium channels enter the inactivated state, making them more susceptible to blockade by hydantoins.

This selective targeting of rapidly firing neurons allows hydantoins to quell seizure activity while having a minimal effect on normal, low-frequency neuronal signaling.

Signaling Pathway

The interaction of this compound-based anticonvulsants with voltage-gated sodium channels can be visualized as a modulation of the channel's gating kinetics. The following diagram illustrates this process.

Quantitative Data

The following tables summarize key quantitative parameters for this compound-based anticonvulsants.

Table 1: Phenytoin Binding Affinity and Efficacy

| Parameter | Value | Channel State | Experimental Model |

| Binding Affinity (Kd) | ~7 µM | Inactivated | Rat Hippocampal Neurons[5] |

| ~9-19 µM | Open/Inactivated | Neuronal Na+ Channels[4] | |

| IC50 | ~20 µM | Fast Inactivated | Nav1.2 Channel[4] |

| 72.6 ± 22.5 µM | - | Rat Hippocampal CA1 Pyramidal Neurons[8] |

Table 2: Fosphenytoin to Phenytoin Conversion Pharmacokinetics

| Parameter | Value | Administration Route |

| Conversion Half-life | 8 - 15 minutes | IV & IM[9] |

| Time to Peak Phenytoin Concentration | ~3 hours | IM[10] |

| Bioavailability of Phenytoin | ~100% | IV & IM[9] |

Table 3: Ethotoin Pharmacokinetics

| Parameter | Value | Note |

| Half-life (T 1/2) | 5 hours | Requires divided daily doses[11] |

| Time to Peak Concentration (Tmax) | 2 hours | [11] |

Key Experimental Protocols

The mechanism of action of this compound anticonvulsants has been elucidated through various experimental techniques, most notably voltage-clamp electrophysiology and radioligand binding assays.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential. It is instrumental in characterizing the voltage- and use-dependent block of sodium channels by hydantoins.

-

Cell Preparation:

-

Culture primary hippocampal neurons or a suitable cell line (e.g., HEK293 cells) expressing the desired sodium channel subtype on glass coverslips.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution containing physiological ion concentrations.

-

Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.

-

Position the micropipette near a target neuron and apply slight positive pressure.

-

-

Whole-Cell Configuration:

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell recording configuration.[12]

-

Allow the cell to stabilize for a few minutes.

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a train of depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 10 Hz) to elicit sodium currents.

-

Record the peak sodium current for each pulse in the train.

-

Perfuse the cell with a solution containing phenytoin (e.g., 10-100 µM) and repeat the pulse train protocol.

-

-

Data Analysis:

-

Measure the peak inward sodium current for each pulse in the train, both in the absence and presence of phenytoin.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized peak current as a function of the pulse number to visualize the use-dependent block. The decline in current amplitude with successive pulses will be more pronounced in the presence of phenytoin.

-

Radioligand Binding Assay

This technique is used to quantify the binding of a drug to its receptor. For hydantoins, this involves using a radiolabeled form of the drug (e.g., [³H]phenytoin) to measure its binding to preparations of brain tissue containing sodium channels.

-

Membrane Preparation:

-

Dissect and homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[14]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [³H]phenytoin, and varying concentrations of unlabeled phenytoin (or another competing ligand).

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of unlabeled phenytoin.

-

Incubate the tubes at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[15]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters.[16]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound-based anticonvulsants, through their elegant mechanism of voltage- and use-dependent blockade of inactivated voltage-gated sodium channels, effectively suppress the aberrant neuronal firing that underlies seizures. This in-depth guide has provided a detailed overview of this core mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these principles is crucial for the rational design and development of next-generation anticonvulsant therapies with improved efficacy and safety profiles. The methodologies outlined herein serve as a foundation for the continued investigation of ion channel modulators and their therapeutic potential.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. brieflands.com [brieflands.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

The Rising Tide of Hydantoins: A Technical Guide to the Biological Activities of Naturally Occurring Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of established drugs like the anticonvulsant phenytoin. While synthetic this compound derivatives have been extensively explored, a growing body of research is illuminating the therapeutic potential of their naturally occurring counterparts. Sourced from a diverse array of organisms, particularly marine invertebrates, these natural hydantoins exhibit a remarkable spectrum of biological activities, from potent anticancer and antimicrobial effects to nuanced modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of these natural hydantoins, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Quantitative Bioactivity of Naturally Occurring Hydantoins

The therapeutic potential of a compound is fundamentally linked to its potency. This section summarizes the quantitative biological activities of several naturally occurring hydantoins, providing a comparative overview of their efficacy.

Antiproliferative and Cytotoxic Activity

Naturally occurring hydantoins have demonstrated significant potential as anticancer agents. Marine sponges of the genus Hemimycale and sea anemones of the genus Parazoanthus have proven to be particularly rich sources of this compound alkaloids with potent cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines are presented in Table 1.

| Compound | Natural Source | Cancer Cell Line | Activity Type | IC50 (µM) | Reference |

| (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione | Hemimycale arabica (Marine Sponge) | HeLa (Cervical Carcinoma) | Antiproliferative | 28.3 µg/mL | [1] |

| Hemimycalin C | Hemimycale sp. (Marine Sponge) | HCT 116 (Colorectal Carcinoma) | Cytotoxic | 18.6 | [2][3] |

| Hemimycalin C | Hemimycale sp. (Marine Sponge) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxic | 28.5 | [2][3] |

| Hemimycalin D | Hemimycale sp. (Marine Sponge) | HCT 116 (Colorectal Carcinoma) | Cytotoxic | 17.1 | [2][3] |

| Hemimycalin D | Hemimycale sp. (Marine Sponge) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxic | 31.7 | [2][3] |

| Hemimycalin E | Hemimycale sp. (Marine Sponge) | HCT 116 (Colorectal Carcinoma) | Cytotoxic | 8.6 | [2][3] |

| Hemimycalin E | Hemimycale sp. (Marine Sponge) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxic | 21.5 | [2][3] |

| Parazoanthine B | Parazoanthus axinellae (Sea Anemone) | CXCR4-expressing cells | CXCR4 Antagonism | 0.0093 | [4] |

Note: The activity for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione was reported in µg/mL. This has been noted to distinguish it from the other values reported in µM.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Hydantoins isolated from marine sponges have shown promising activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are detailed in Table 2.

| Compound | Natural Source | Microorganism | Activity Type | MIC (µM) | Reference |

| Hemimycalin C | Hemimycale sp. (Marine Sponge) | Escherichia coli | Antibacterial | 8 | [2][5] |

| Hemimycalin C | Hemimycale sp. (Marine Sponge) | Candida albicans | Antifungal | 8 | [2][5] |

| Hemimycalin D | Hemimycale sp. (Marine Sponge) | Escherichia coli | Antibacterial | 8 | [2][5] |

| Hemimycalin D | Hemimycale sp. (Marine Sponge) | Candida albicans | Antifungal | 8 | [2][5] |

| Hemimycalin E | Hemimycale sp. (Marine Sponge) | Escherichia coli | Antibacterial | 8 | [2][5] |

| Hemimycalin E | Hemimycale sp. (Marine Sponge) | Candida albicans | Antifungal | 8 | [2][5] |

Key Signaling Pathways Modulated by Natural Hydantoins

The biological effects of naturally occurring hydantoins are underpinned by their interaction with and modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of future therapeutic agents.

Suppression of Brk and FAK Signaling in Cancer

The marine natural product Z-4-hydroxyphenylmethylene this compound has inspired the development of synthetic analogs that exhibit potent antitumor activities. These compounds have been shown to suppress the expression and phosphorylation of Breast Tumor Kinase (Brk) and Focal Adhesion Kinase (FAK) in breast cancer cells.[6][7] The downregulation of these kinases disrupts downstream signaling cascades involved in cell proliferation, migration, and invasion.

Induction of Apoptosis via Bcl-2 Suppression

Aplysinopsins, a class of indole (B1671886) alkaloids containing a this compound moiety, and their synthetic analogs have demonstrated potent antitumor activity against prostate cancer.[8][9] Their mechanism of action involves the suppression of the anti-apoptotic protein Bcl-2.[8] This leads to an increase in the expression of pro-apoptotic proteins such as p53 and Bax, ultimately activating the caspase cascade and inducing programmed cell death (apoptosis).[8][9]

CXCR4 Antagonism

The parazoanthine alkaloids, isolated from the Mediterranean sea anemone Parazoanthus axinellae, have been identified as novel and potent antagonists of the CXCR4 chemokine receptor.[4] CXCR4 plays a critical role in cancer metastasis, making it a key therapeutic target. By blocking the interaction of CXCR4 with its ligand CXCL12, parazoanthines can inhibit downstream signaling pathways that promote tumor cell migration and invasion.[4]

Experimental Protocols for Bioactivity Assessment

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for key experiments cited in the study of naturally occurring hydantoins.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[10][11] The formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for the desired exposure period (e.g., 72 hours).[12]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate at 37°C for 3-4 hours.[11]

-

Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol:

-

Protein Extraction:

-

Treat cells with the this compound compound for the desired time.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Harvest the cell lysate by scraping and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]

-

Incubate the membrane with the primary antibody (e.g., anti-p-FAK, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5-10 minutes each with TBST.[14][15]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to quantify protein expression or phosphorylation levels, often normalizing to a loading control like β-actin.

-

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for natural product bioactivity screening and the structure-activity relationships of this compound compounds.

Experimental Workflow: From Natural Source to Bioactivity Data

The discovery of bioactive natural products follows a systematic workflow, from the collection of the source organism to the identification and characterization of the active compounds.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the this compound alkaloids parazoanthines as novel CXCR4 antagonists by computational and in vitro functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure‐Activity Relationship Studies of this compound‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative assay of 5,5-diphenylthis compound (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylthis compound by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 10. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Activity Relationship Studies of this compound-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of this compound Analogues | Semantic Scholar [semanticscholar.org]

- 14. jddtonline.info [jddtonline.info]

- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Hydantoin: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dione), is a cornerstone of medicinal chemistry.[1][2] Its enduring importance is underscored by its presence in a variety of clinically significant drugs, including the anticonvulsant phenytoin (B1677684), the antibacterial agent nitrofurantoin, and the anticancer drug enzalutamide (B1683756).[2] The structural features of the this compound ring, which include two hydrogen bond donors and two acceptors, along with multiple sites for substitution, provide a versatile framework for the design of novel therapeutic agents.[3] This adaptability allows for the fine-tuning of physicochemical properties and biological activity, making this compound a "privileged scaffold" in drug discovery.[4] Privileged scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a valuable starting point for the development of new drugs.[5]

This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, summarizing its diverse biological activities with quantitative data, and providing detailed experimental protocols for key assays. Additionally, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its role in medicinal chemistry.

Data Presentation: Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize quantitative data for anticonvulsant, anticancer, and antimicrobial activities of various this compound compounds.

Table 1: Anticonvulsant Activity of this compound Derivatives (Maximal Electroshock Seizure Test)

| Compound | Structure | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| Phenytoin | 5,5-Diphenylthis compound | 9.5 | 68.5 | 7.2 | [6] |

| Mephenytoin | 5-Ethyl-3-methyl-5-phenylthis compound | 25 | 100 | 4.0 | [7] |

| Ethotoin | 3-Ethyl-5-phenylthis compound | 30 | 120 | 4.0 | [7] |

| ART 5 | Lithium salt of 5,5-diphenylimidazolidine-2,4-dione | >40 | Not reported | Not applicable | [7] |

| ART 1215 | Lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione | >40 | Not reported | Not applicable | [7] |

Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | MCF-7 (Breast) | 11.7 | [8] |

| HepG2 (Liver) | 0.21 | [8] | |

| A549 (Lung) | 1.7 | [8] | |

| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [9] |

| Compound 11r | Capan-1 (Pancreatic) | 5.1 | [9] |

| Compound 11s | Capan-1 (Pancreatic) | 5.3 | [9] |

| This compound Derivative 1 | HTB-26 (Breast) | 10-50 | [10] |

| PC-3 (Prostate) | 10-50 | [10] | |

| HepG2 (Liver) | 10-50 | [10] | |

| This compound Derivative 2 | HCT116 (Colon) | 0.34 | [10] |

Table 3: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 6.25 - 25 | [11] |

| Escherichia coli | 6.25 - 25 | [11] | |

| Pseudomonas aeruginosa | >100 | [11] | |

| Compound 22 | Methicillin-resistant Staphylococcus aureus (MRSA) | <1 | [11] |

| Pseudomonas aeruginosa | <1 | [11] | |

| Compound 5 (C6 lipid tail) | Staphylococcus aureus | Geometric Mean = 5.37 | [12] |

| Escherichia coli | Geometric Mean = 5.37 | [12] | |

| This compound Derivative 6d | Various bacteria | 14.1 - 15.8 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and for the evaluation of its biological activities are crucial for researchers in the field.

Synthesis of the this compound Core

Two of the most common and versatile methods for synthesizing the this compound ring are the Bucherer-Bergs reaction and the Urech this compound synthesis.

1. Bucherer-Bergs Reaction

This one-pot, multicomponent reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[13][14]

-

Materials:

-

Ketone or aldehyde (1 equivalent)

-

Potassium cyanide (KCN) or sodium cyanide (NaCN) (2 equivalents)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃) (2 equivalents)

-

Ethanol (B145695) or water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve the ketone or aldehyde in ethanol or water.

-

Add potassium cyanide and ammonium carbonate to the solution.

-

Heat the mixture to 60-70°C and stir for several hours to overnight.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the this compound product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-disubstituted this compound.

-

2. Urech this compound Synthesis

This method involves the reaction of an α-amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate, which is then cyclized to the this compound.[6][15]

-

Materials:

-

α-Amino acid (1 equivalent)

-

Potassium cyanate (KOCN) (1.1 equivalents)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve the α-amino acid in water.

-

Add a solution of potassium cyanate in water to the amino acid solution and stir at room temperature for 1-2 hours to form the hydantoic acid.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to induce cyclization.

-

Cool the reaction mixture in an ice bath to precipitate the this compound product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-